

Navigating the Global Landscape of Sulfamonomethoxine Residues in Food: A Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the regulatory limits for sulfamonomethoxine residues in food products across key international markets. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes to support research and compliance efforts.

Introduction to Sulfamonomethoxine

Sulfamonomethoxine is a sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections in livestock and poultry.[1][2] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4][5] By blocking this pathway, sulfamonomethoxine prevents bacteria from synthesizing nucleic acids and essential proteins, thereby inhibiting their growth and replication. Due to its widespread use, residues of sulfamonomethoxine can be present in food products of animal origin, necessitating the establishment of maximum residue limits (MRLs) to ensure consumer safety.

Regulatory Framework and Maximum Residue Limits (MRLs)



Regulatory bodies worldwide have established MRLs for sulfamonomethoxine in various food commodities to protect public health. These limits are typically based on toxicological assessments and the acceptable daily intake (ADI) for the substance. The ADI for sulfamonomethoxine has been established at 0-50 μ g/kg of body weight per day by some authorities. The following tables summarize the MRLs for sulfamonomethoxine in key regions.

Table 1: Sulfamonomethoxine Maximum Residue Limits (MRLs) in the European Union

Food Product Category	Target Tissues	MRL (μg/kg)	Regulation
All food-producing species	Muscle, Fat, Liver, Kidney	100 (sum of all sulfonamides)	Commission Regulation (EU) No 37/2010
Milk (Bovine, Ovine, Caprine)	Milk	100 (sum of all sulfonamides)	Commission Regulation (EU) No 37/2010
Eggs	-	Use prohibited in animals producing eggs for human consumption.	Commission Regulation (EU) No 37/2010

Table 2: Sulfamonomethoxine Maximum Residue Limits (MRLs) in China

Food Product Category	Target Tissues	MRL (μg/kg)	Regulation
All food-producing animals	Edible Tissue	100 (sum of all sulfonamides)	GB 31650-2019

Table 3: Sulfamonomethoxine Maximum Residue Limits (MRLs) in Japan



Food Product Category	Target Tissues	MRL (μg/kg)	Regulation
Cattle	Muscle, Liver, Fat	0.01 ppm (10 μg/kg) - Provisional	Positive List System
Pig	Muscle, Liver, Fat	0.02 ppm (20 μg/kg) - Provisional	Positive List System
Other terrestrial mammals	Muscle, Fat	0.1 ppm (100 μg/kg) - Provisional	Positive List System

Table 4: Sulfamonomethoxine Tolerance Level in the United States

Food Product Category	Target Tissues	Tolerance Level (ppm)	Regulation
Animal-based food products	Edible Tissues	0.1 (for total sulfonamides)	21 CFR Part 556

Experimental Protocols for Residue Analysis

Accurate and reliable analytical methods are crucial for monitoring sulfamonomethoxine residues in food. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique.

Detailed Protocol: QuEChERS Extraction for Sulfamonomethoxine in Animal Tissue

This protocol is a synthesized example based on common practices described in the scientific literature.

- 1. Sample Homogenization:
- Weigh 2-5 g of the homogenized tissue sample into a 50 mL centrifuge tube.



2. Extraction:

- Add 10 mL of acetonitrile to the centrifuge tube.
- Add an appropriate internal standard (e.g., a stable isotope-labeled sulfamonomethoxine).
- Vortex vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Immediately shake vigorously for 1 minute.
- Centrifuge at ≥4000 x g for 5 minutes.
- 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
- Vortex for 1 minute.
- Centrifuge at ≥4000 x g for 5 minutes.
- 4. Final Preparation:
- Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Analysis

This protocol outlines typical parameters for the analysis of sulfamonomethoxine.

- 1. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).

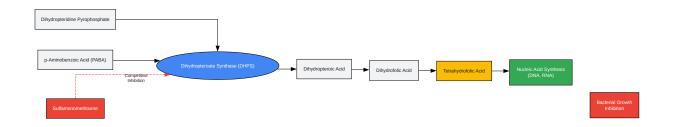


- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 μL.
- Column Temperature: 30-40 °C.
- 2. Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- Precursor and Product Ions: Specific precursor-to-product ion transitions for sulfamonomethoxine and the internal standard should be monitored for quantification and confirmation. These transitions need to be optimized on the specific instrument used.
- Collision Energy and other MS parameters: These should be optimized for each analyte to achieve maximum sensitivity.

Visualizing Key Processes Signaling Pathway of Sulfamonomethoxine Action

The following diagram illustrates the mechanism of action of sulfamonomethoxine in bacteria.





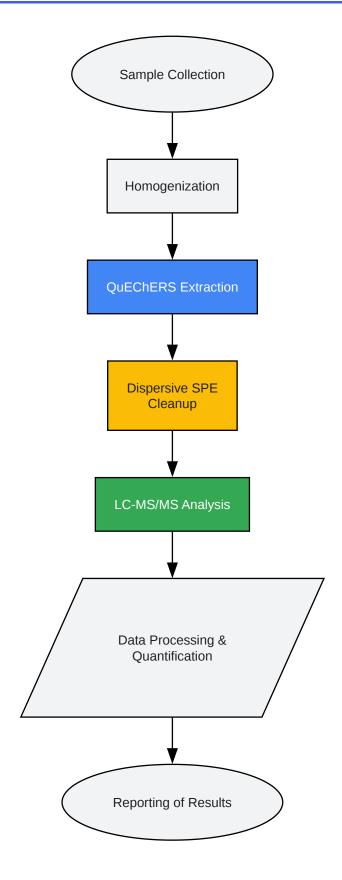
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Caption: Mechanism of action of sulfamonomethoxine.

Experimental Workflow for Residue Analysis

The following diagram outlines the general workflow for the analysis of sulfamonomethoxine residues in a food matrix.





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Caption: General workflow for sulfamonomethoxine residue analysis.



Conclusion

The regulation of sulfamonomethoxine residues in food is a critical aspect of ensuring global food safety. While there is a general harmonization of MRLs for total sulfonamides at 100 μ g/kg in major markets like the EU and China, specific regulations and provisional limits in other countries like Japan and the general tolerance in the US highlight the need for careful monitoring and adherence to local requirements. The provided experimental protocols for QuEChERS extraction and LC-MS/MS analysis offer a robust framework for the accurate quantification of sulfamonomethoxine residues. This guide serves as a valuable technical resource for professionals in the field, facilitating informed research, development, and quality control processes.

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